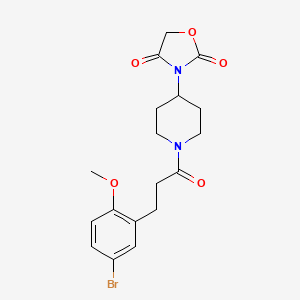
3-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, starting from commercially available precursors or specially designed building blocks. For instance, related compounds have been synthesized through reactions involving endo-N-hydroxy-5-norbornene-2,3-dicarboximide and subsequent modifications to introduce specific functional groups, achieving moderate yields (Majo et al., 2008). Another approach utilized the reaction of equimolar equivalents of specific precursors in boiling ethanol under acidic conditions to yield derivatives with defined structural features (Kariuki et al., 2022).
Molecular Structure Analysis
Molecular structure determination of related compounds is typically achieved through spectroscopic methods such as NMR spectroscopy and single-crystal X-ray diffraction. These techniques allow for the precise determination of the molecular geometry, conformation, and stereochemistry (Kariuki et al., 2022). For example, structural analysis of certain oxazolidine derivatives has revealed specific geometric isomers and conformational preferences, providing insights into their chemical behavior and potential interactions with biological targets.
Chemical Reactions and Properties
The chemical reactivity of oxazolidine derivatives often involves transformations at available functional groups, enabling the synthesis of a wide range of compounds with varied biological activities. Such chemical versatility is highlighted in the synthesis of compounds through condensation reactions, demonstrating the potential for creating structurally diverse molecules with specific properties (Prakash et al., 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds under different conditions. While specific data on the target molecule is not available, related studies on oxazolidine derivatives provide valuable information on their solubility and crystalline form, influencing their applicability in various solvents and formulations (Kurz & Widyan, 2005).
Chemical Properties Analysis
The chemical properties of oxazolidine derivatives, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are determined by their functional groups and molecular structure. Such properties are essential for predicting the behavior of these compounds in chemical reactions and their interactions with biological systems. Studies involving the synthesis and evaluation of similar compounds offer insights into their reactivity patterns and potential applications in medicinal chemistry (Renjith et al., 2014).
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
- Compounds with structural similarities have been synthesized and demonstrated significant antimicrobial and antifungal activities, suggesting their potential as novel agents in treating infections caused by bacteria such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, and fungi like Aspergillus niger and A. flavus (Prakash et al., 2010).
Agricultural Fungicide Development
- The discovery of new classes of oxazolidinone fungicides, exemplified by famoxadone, highlights the potential of similar compounds in agriculture. These fungicides are effective against plant pathogens across several classes, indicating the role these chemical frameworks can play in developing novel agricultural fungicides (Sternberg et al., 2001).
Novel Heterocyclic Compound Synthesis
- The exploration of new heterocyclic compounds, including their synthesis and characterization, reveals a broad range of potential applications, from materials science to pharmaceutical development. These compounds, with diverse functional groups and structural motifs, are central to discovering novel properties and applications (Kumar et al., 2022).
Anticancer Activity
- N-substituted indole derivatives have been synthesized and evaluated for their anticancer activity against MCF-7 human breast cancer cell lines. This highlights the potential therapeutic applications of these compounds in oncology (Kumar & Sharma, 2022).
Propiedades
IUPAC Name |
3-[1-[3-(5-bromo-2-methoxyphenyl)propanoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O5/c1-25-15-4-3-13(19)10-12(15)2-5-16(22)20-8-6-14(7-9-20)21-17(23)11-26-18(21)24/h3-4,10,14H,2,5-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBYFIPSVNRQTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CCC(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

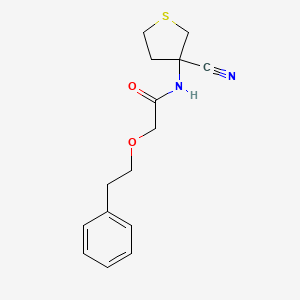


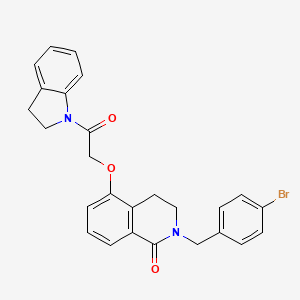
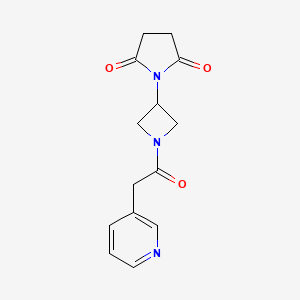
![N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2498647.png)


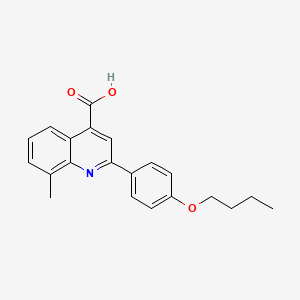
![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2498655.png)
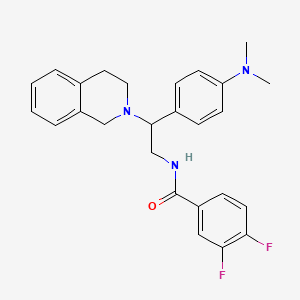
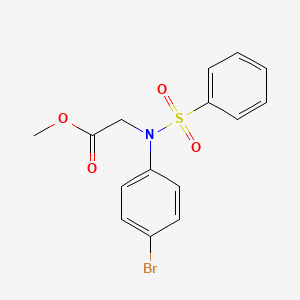
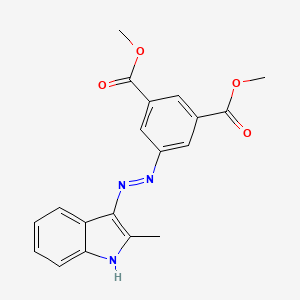
![3-(4-Chlorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498659.png)